Benzothiazole-2-sulfonic acid chemical structure and properties
Benzothiazole-2-sulfonic acid chemical structure and properties
An In-Depth Technical Guide to Benzothiazole-2-sulfonic acid: Structure, Properties, and Applications
Abstract
Benzothiazole-2-sulfonic acid (BTSA) is a heterocyclic organic compound of significant scientific and industrial interest. It belongs to the benzothiazole family, a scaffold renowned for its presence in a wide array of biologically active molecules and functional materials. BTSA distinguishes itself through the presence of a sulfonic acid moiety at the 2-position, which imparts unique physicochemical properties, including high water solubility and distinct reactivity. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of BTSA. We will delve into its molecular structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, this document explores its dual role as a versatile synthetic intermediate in the pharmaceutical and dye industries and as an emerging environmental contaminant of concern.
Part 1: Molecular Profile and Physicochemical Properties
The foundation of understanding any chemical entity lies in its structure and inherent properties. BTSA is an aromatic compound where a benzene ring is fused to a thiazole ring. The key functional group, a sulfonic acid (-SO₃H), is attached to the carbon atom situated between the nitrogen and sulfur atoms of the thiazole ring.
Chemical Structure
The structural arrangement of BTSA is fundamental to its chemical behavior.
Caption: Chemical structure of Benzothiazole-2-sulfonic acid.
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties of BTSA is provided below for quick reference. The sulfonic acid group renders the compound highly polar and acidic.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 941-57-1 | [3] |
| Molecular Formula | C₇H₅NO₃S₂ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| IUPAC Name | 1,3-benzothiazole-2-sulfonic acid | [4] |
| Appearance | White to light yellow crystalline solid | [5] |
| Solubility | Highly soluble in water and polar solvents | [2] |
| pKa (Predicted) | -3.52 ± 0.40 | [5] |
| Density (Predicted) | 1.67 ± 0.1 g/cm³ | [5] |
| Melting/Boiling Point | Data not readily available | N/A |
Part 2: Synthesis and Reactivity
As a Senior Application Scientist, understanding the synthesis of a compound is crucial not only for its production but also for appreciating its stability, impurity profile, and reactivity. While multiple pathways to benzothiazole derivatives exist, BTSA is most practically formed via the oxidation of a readily available precursor.
Synthesis Pathway: Oxidation of 2-Mercaptobenzothiazole
The most established and industrially relevant precursor for many 2-substituted benzothiazoles is 2-mercaptobenzothiazole (MBT). The synthesis of BTSA is achieved through the strong oxidation of the thiol group of MBT. This transformation is a robust method to introduce the sulfonic acid functionality.
Causality of Experimental Choices:
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Starting Material: 2-Mercaptobenzothiazole (MBT) is a high-volume industrial chemical, making it an economical and accessible starting point.
-
Oxidizing Agent: A strong oxidizing agent is required to convert the thiol (-SH) group fully to a sulfonic acid (-SO₃H) group, bypassing intermediate oxidation states like disulfides or sulfinic acids. Hydrogen peroxide, often in the presence of a catalyst or under forcing conditions (e.g., with acetic acid), is a common choice due to its effectiveness and relatively clean byproducts (water). Other reagents like potassium permanganate could also be used.
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Reaction Medium: The reaction is typically performed in an aqueous or acidic medium to facilitate the solubility of intermediates and manage the reaction exotherm.
Caption: Generalized workflow for the synthesis of BTSA.
Detailed Experimental Protocol (Representative)
This protocol describes a self-validating system for the synthesis and purification of BTSA.
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 2-mercaptobenzothiazole (1 eq.) in water.
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Solubilization: Cool the suspension in an ice bath and slowly add an aqueous solution of sodium hydroxide (1 eq.) to form the soluble sodium salt of MBT.
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Oxidation: While maintaining the temperature below 10°C, add 30% hydrogen peroxide (approx. 3-4 eq.) dropwise via the dropping funnel over 1-2 hours. Self-Validation Point: The reaction is highly exothermic; careful control of the addition rate and temperature is critical to prevent runaway reactions and the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Product Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A white precipitate of BTSA should form.
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Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a minimal amount of hot water or a water/ethanol mixture to yield pure BTSA. Self-Validation Point: The purity of the recrystallized product should be confirmed by melting point analysis and spectroscopic methods (see Part 3).
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Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Chemical Reactivity
The reactivity of BTSA is dominated by its sulfonic acid group and the aromatic benzothiazole core.
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Acidity: As a strong acid, it readily forms salts with bases. This property is key to its high water solubility.[2]
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Conversion to Derivatives: The sulfonic acid group can be converted into more reactive intermediates. For example, reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can yield benzothiazole-2-sulfonyl chloride. This sulfonyl chloride is a valuable electrophile for synthesizing sulfonamides by reacting it with primary or secondary amines—a cornerstone reaction in medicinal chemistry.[6]
-
Aromatic Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution, although the sulfonic acid group is deactivating.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is well-suited for analyzing BTSA, typically showing a strong signal for the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
~1350 cm⁻¹ and ~1175 cm⁻¹ (asymmetric and symmetric S=O stretching of the SO₃H group)
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~1080 cm⁻¹ (S-O stretching)
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~1600 cm⁻¹ (C=N stretching of the thiazole ring)
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A broad absorption from ~3000 cm⁻¹ (O-H stretching of the sulfonic acid)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the benzene ring. The acidic proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent, making it difficult to observe.
-
¹³C NMR: The spectrum would display signals for all seven carbon atoms. The carbon atom attached to the sulfonic acid group (C2) would be significantly downfield. The other six carbons would appear in the aromatic region, with their chemical shifts influenced by the fused heterocyclic system.
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Part 4: Applications and Significance
BTSA's utility spans from large-scale industrial processes to specialized applications in biomedical research.
Industrial Intermediate
BTSA and its precursors are foundational in the rubber industry, where benzothiazole derivatives act as vulcanization accelerators.[5] It also serves as an intermediate in the synthesis of certain azo dyes, where the sulfonic acid group provides water solubility to the final dye molecule.
Role in Drug Discovery and Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] BTSA is a key starting material for creating benzothiazole sulfonamides. The sulfonamide functional group is another critical pharmacophore, found in diuretics, antibiotics, and anticonvulsants.[6][9] The synthesis of a novel benzothiazole sulfonamide from BTSA would typically follow the pathway illustrated below.
Caption: Synthetic route to potential drug candidates from BTSA.
Environmental Significance
Contrasting with its utility, BTSA is recognized as an emerging environmental pollutant.[10] Due to its high polarity and resistance to biodegradation, it is persistent in aquatic environments.[11] Its primary source is the leaching from tires, as it is a transformation product of vulcanization accelerators.[10] Consequently, BTSA is frequently detected in wastewater and river systems, prompting research into its environmental fate and potential toxicological effects.[10][12]
Part 5: Safety and Handling
Proper handling of BTSA is imperative due to its hazardous properties.
GHS Hazard Classification
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | Irritant |
| Skin Corrosion/Irritation | Causes skin irritation | Irritant |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation | Corrosive |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects | Env. Hazard |
Source: GHS classification data.[4]
Safe Handling Protocol
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
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Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
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Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. Due to its aquatic toxicity, it must not be released into drains or waterways.
Conclusion
Benzothiazole-2-sulfonic acid is a molecule of contrasts. Its structure provides a gateway to a rich field of medicinal chemistry, enabling the synthesis of potentially life-saving sulfonamide drugs. Simultaneously, its persistence and origins from industrial processes present a notable environmental challenge. For the research and drug development professional, a thorough understanding of its synthesis, reactivity, and analytical profile is essential for harnessing its potential while respecting its hazards and environmental impact. Future research will likely focus on developing more effective remediation technologies for its removal from wastewater and further exploring the therapeutic potential of its derivatives.
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